Ethyl 3-bromo-5-methylbenzoate
Overview
Description
Ethyl 3-bromo-5-methylbenzoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, the related research offers insights into the synthesis, molecular structure, and chemical properties of structurally similar compounds. These insights can be extrapolated to understand the characteristics and potential applications of Ethyl 3-bromo-5-methylbenzoate.
Synthesis Analysis
The synthesis of compounds closely related to Ethyl 3-bromo-5-methylbenzoate often involves halogenation, cyclization, and esterification reactions. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization indicates the potential for creating brominated aromatic compounds with complex structures . Similarly, the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate through oxidation suggests a method for introducing bromine and ester groups into a benzofuran derivative . These methods could be adapted for the synthesis of Ethyl 3-bromo-5-methylbenzoate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-bromo-5-methylbenzoate is often characterized by X-ray crystallography. For example, the crystal structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was determined using this technique, confirming the arrangement of substituents around the benzene ring . The presence of halogen atoms like bromine in the molecule can significantly influence the molecular geometry and intermolecular interactions, such as π-π stacking and hydrogen bonding, as seen in the crystal structure of related compounds .
Chemical Reactions Analysis
The reactivity of brominated aromatic esters, akin to Ethyl 3-bromo-5-methylbenzoate, is highlighted by their participation in further chemical transformations. For instance, brominated heterocycles can undergo palladium-catalyzed cross-coupling reactions to form more complex molecules . The presence of a bromine atom on the aromatic ring makes these compounds suitable for nucleophilic substitution reactions, which can be utilized to introduce various functional groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-5-methylbenzoate can be inferred from related compounds. Brominated aromatic esters typically exhibit distinct melting points, solubilities, and densities that are influenced by the nature of the substituents on the aromatic ring . The presence of an ester group can affect the compound's polarity and solubility in organic solvents. Moreover, the introduction of a bromine atom can increase the molecular weight and influence the compound's reactivity in electrophilic aromatic substitution reactions.
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 3-bromo-5-methylbenzoate serves as a precursor in various synthetic processes. For example, Chapman et al. (1971) utilized ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate to create derivatives including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives. These derivatives underwent further bromination, leading to the synthesis of various compounds for preliminary pharmacological studies (Chapman et al., 1971).
Involvement in Complex Organic Synthesis
Ethyl 3-bromo-5-methylbenzoate also plays a role in the synthesis of complex organic structures. Pokhodylo and Obushak (2019) used a related compound, methyl 2-azido-5-bromobenzoate, alongside ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing its utility in forming intricate organic compounds (Pokhodylo & Obushak, 2019).
Applications in Pharmacology
Ethyl 3-bromo-5-methylbenzoate derivatives have potential applications in pharmacology. For instance, Chapman et al. (1968) synthesized various halogeno-3-methylbenzo[b]thiophen derivatives from 5-fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen. These derivatives, obtained via bromination and condensation processes, could have implications in the development of new pharmaceutical agents (Chapman et al., 1968).
Involvement in Chemical Modification Processes
The compound is used in chemical modification processes to create derivatives with different properties. Chakrabarti et al. (1969) demonstrated this by formylating, brominating, and nitrating 5-hydroxy-3-methylbenzo[b]thiophen to produce various 4-substituted compounds, indicative of its role in modifying chemical structures (Chakrabarti et al., 1969).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-bromo-5-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMQOAPQTQCQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602273 | |
Record name | Ethyl 3-bromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
612834-81-8 | |
Record name | Ethyl 3-bromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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